molecular formula C11H12N4 B14884642 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide

Cat. No.: B14884642
M. Wt: 200.24 g/mol
InChI Key: XXGNIQRNRKFREZ-UHFFFAOYSA-N
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Description

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals and agrochemicals . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile scaffold in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide typically involves cyclocondensation reactions. One common method includes the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg₃N₂), which facilitates the formation of the imidazo[1,5-a]pyridine ring . This method is known for its high yield and efficiency.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in industrial synthesis to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazo[1,5-a]pyridine core can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide is unique due to its cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

3-cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide

InChI

InChI=1S/C11H12N4/c12-10(13)9-8-3-1-2-6-15(8)11(14-9)7-4-5-7/h1-3,6-7H,4-5H2,(H3,12,13)

InChI Key

XXGNIQRNRKFREZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)C(=N)N

Origin of Product

United States

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